N(8)-acetylspermidinium(2+)

描述

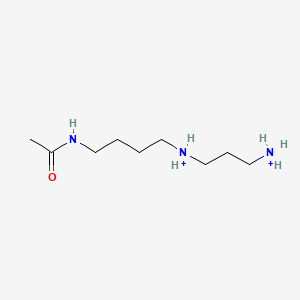

N(8)-Acetylspermidinium(2+), also known as N8-acetylspermidine dihydrochloride, is a chemically modified polyamine derivative. Its molecular formula is C₉H₂₁N₃O·2HCl, with a molecular weight of 260.20 g/mol . Structurally, it features an acetyl group attached to the N8 position of spermidine, a naturally occurring polyamine involved in cellular processes like DNA stabilization and apoptosis regulation. This compound is synthesized for research purposes, particularly to study its interactions with bacterial enzymes such as acetylpolyamine amidohydrolase (APAH), which catalyzes the hydrolysis of acetylated polyamines .

N8-acetylspermidine dihydrochloride is characterized by high purity (≥98% by NMR) and stability under specific storage conditions (4°C in sealed, dry environments) .

属性

分子式 |

C9H23N3O+2 |

|---|---|

分子量 |

189.3 g/mol |

IUPAC 名称 |

4-acetamidobutyl(3-azaniumylpropyl)azanium |

InChI |

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2 |

InChI 键 |

FONIWJIDLJEJTL-UHFFFAOYSA-P |

SMILES |

CC(=O)NCCCC[NH2+]CCC[NH3+] |

规范 SMILES |

CC(=O)NCCCC[NH2+]CCC[NH3+] |

Pictograms |

Irritant |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Modifications

N(8)-acetylspermidinium(2+) is the foundational compound for a series of synthetic analogues designed to inhibit APAH. Key modifications include the introduction of hydroxamate (Compound III) and trifluoromethylketone (Compound IV) groups, which enhance zinc coordination in the enzyme’s active site . These groups replace the acetyl moiety of the parent compound, enabling stronger binding to Zn²⁺ ions critical for APAH catalysis.

Inhibitory Potency

While N(8)-acetylspermidinium(2+) itself is a substrate for APAH, its analogues exhibit nanomolar inhibitory potency. For example:

- Compound III (hydroxamate analogue): Binds Zn²⁺ via its hydroxamate group, achieving IC₅₀ values in the nanomolar range.

- Compound IV (trifluoromethylketone analogue): Utilizes its electrophilic ketone group to form covalent adducts with Zn²⁺, similarly demonstrating nanomolar inhibition .

In contrast, the parent compound lacks inhibitory activity and is instead metabolized by APAH, highlighting the critical role of functional group substitutions in converting a substrate into an inhibitor.

Mechanistic Differences

- N(8)-acetylspermidinium(2+) : Acts as a substrate, undergoing hydrolysis by APAH to produce spermidine and acetate.

- Analogues (III and IV) : Block APAH activity by competitively occupying the active site and chelating Zn²⁺, thereby disrupting bacterial polyamine recycling .

Table 1: Comparative Analysis of N(8)-Acetylspermidinium(2+) and Key Analogues

| Parameter | N(8)-Acetylspermidinium(2+) | Compound III | Compound IV |

|---|---|---|---|

| Molecular Formula | C₉H₂₁N₃O·2HCl | Modified spermidine scaffold | Modified spermidine scaffold |

| Functional Group | Acetyl | Hydroxamate | Trifluoromethylketone |

| Role in APAH Interaction | Substrate | Inhibitor | Inhibitor |

| Inhibitory Potency (IC₅₀) | N/A (substrate) | Nanomolar | Nanomolar |

| Key Mechanism | Hydrolyzed by APAH | Zn²⁺ chelation | Zn²⁺ chelation |

| References |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。